N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide
Description
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Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-5-4-6-17(13-14)25-21(27)20(26)23-12-11-19-15(2)24-22(29-19)16-7-9-18(28-3)10-8-16/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKIPKWTDDUBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine. This suggests that the compound might interact with its targets by inhibiting certain enzymatic reactions, leading to changes in cellular processes.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Pharmacokinetics
The compound is described as soluble in non-polar organic solvents and insoluble in water. This suggests that the compound might have good lipid solubility, which could potentially enhance its absorption and distribution within the body.
Biological Activity
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 442.6 g/mol. It features a thiazole ring, methoxy-substituted phenyl group, and an ethylenediamine moiety, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O3S |
| Molecular Weight | 442.6 g/mol |
| Purity | Typically 95% |
Primary Targets
- Cathepsin S : This enzyme is crucial for protein degradation and antigen presentation. The compound inhibits Cathepsin S, thereby affecting immune responses by modulating the processing of major histocompatibility complex class II (MHC-II) molecules.
- Peroxisome Proliferator-Activated Receptor Alpha (PPARα) : The compound acts as a selective antagonist of PPARα, which regulates lipid metabolism and inflammation. By inhibiting PPARα, it influences various cellular processes related to metabolic regulation.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Its thiazole structure is known for contributing to such bioactivity. Research indicates that thiazole derivatives often exhibit significant antibacterial and antifungal properties .
Anticancer Effects
Studies have suggested that compounds similar to this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comparative study demonstrated that derivatives of thiazole exhibited enhanced activity against Gram-positive bacteria compared to their non-thiazole counterparts. The presence of the methoxy group was found to significantly increase this activity .
- Cancer Cell Line Testing : In vitro studies using various cancer cell lines revealed that the compound inhibited cell viability in a dose-dependent manner, particularly in breast and colon cancer cells. The mechanism was attributed to the activation of apoptotic pathways .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazole-containing compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide | High | Moderate |
| N-{2-[2-(3-nitrophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-hydroxyphenyl)ethanediamide | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
